N-PEG3-N'-(propargyl-PEG4)-Cy5
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Overview
Description
N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Scientific Research Applications
Synthesis and Chemical Modifications
- Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, including those similar to N-PEG3-N'-(propargyl-PEG4)-Cy5, have been synthesized for the development of PEG-based bioconjugates in biomedical applications. These derivatives show potential in creating a variety of bioconjugates due to their efficient and simple synthesis methods (Lu & Zhong, 2010).
Biomedical and Pharmaceutical Applications
- Poly(ethylene glycol) (PEG) derivatives are heavily investigated for the covalent modification of biological macromolecules and surfaces for pharmaceutical and biotechnical applications. The "PEGylation" process, referring to the covalent attachment of PEG to biomolecules, is significant for enhancing the pharmacological performance of proteins and peptides, such as increasing solubility, reducing immunogenicity, and altering biodistribution (Roberts, Bentley, & Harris, 2002).
Nanotechnology and Material Science
- PEG derivatives like N-PEG3-N'-(propargyl-PEG4)-Cy5 are utilized in the creation of synthetic polypeptides for applications in drug and gene delivery. These derivatives can change solubility and self-assemble into micelles, making them useful in the development of new materials for systemic drug delivery (Engler et al., 2011).
Molecular Biology and Genetics
- The study of human paternally expressed gene 3 protein (PEG3), which is a part of the PEG family, offers insights into its role as a transcription factor and its involvement in gene expression regulation. PEG3 contains multiple domains, including zinc finger domains, which are critical in its function as a transcription factor (Rimsa, Eadsforth, & Hunter, 2013).
properties
Product Name |
N-PEG3-N'-(propargyl-PEG4)-Cy5 |
---|---|
Molecular Formula |
C42H57ClN2O7 |
Molecular Weight |
737.38 |
IUPAC Name |
2-((1E,3E)-5-((E)-1-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
MXPPWWDNHJQAKX-UHFFFAOYSA-M |
SMILES |
CC1(C)C(/C=C/C=C/C=C2N(CCOCCOCCO)C(C=CC=C3)=C3C/2(C)C)=[N+](CCOCCOCCOCCOCC#C)C4=CC=CC=C41.[Cl-] |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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